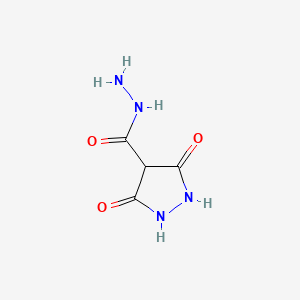
3,5-Dioxopyrazolidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dioxopyrazolidine-4-carbohydrazide is a heterocyclic compound characterized by a pyrazolidine ring with two keto groups at positions 3 and 5, and a carbohydrazide group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopyrazolidine-4-carbohydrazide typically involves the reaction of monohydrazides of 2-R-4-methyl-4-cyclohexene-1,1-dicarboxylic acids with ethoxymethylenemalonic acid diethyl ester. This reaction leads to the formation of N-(2,2-diethoxycarbonylethylenyl)hydrazides, which are then acylated by the anhydrides of trifluoroacetic and acetic acids to yield derivatives of 3,5-dioxopyrazolidine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dioxopyrazolidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions, particularly at the carbohydrazide group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,5-Dioxopyrazolidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
3,5-Diamino-1H-pyrazole-4-carbohydrazide: This compound shares a similar pyrazole ring structure but with amino groups instead of keto groups.
5-Oxopyrazoline: Another related compound with a similar ring structure but differing in the position and nature of substituents.
Uniqueness: 3,5-Dioxopyrazolidine-4-carbohydrazide is unique due to its specific arrangement of keto and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C4H6N4O3 |
|---|---|
Molekulargewicht |
158.12 g/mol |
IUPAC-Name |
3,5-dioxopyrazolidine-4-carbohydrazide |
InChI |
InChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11) |
InChI-Schlüssel |
MIEMWOKDONFVGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NNC1=O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


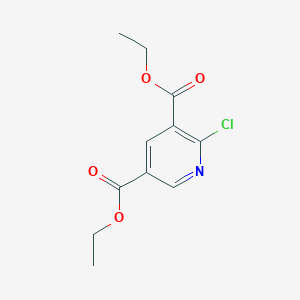

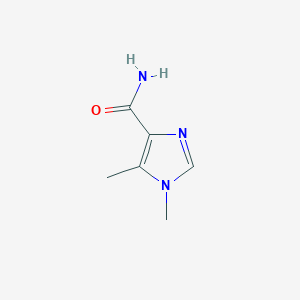
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
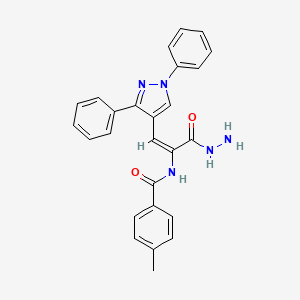
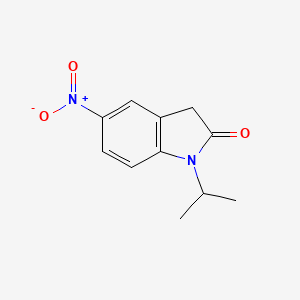
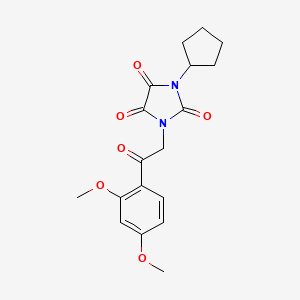
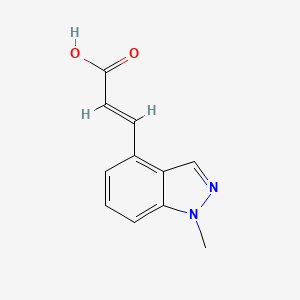



![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
